molecular formula C21H28O6 B1144323 Oxisopred CAS No. 18118-80-4

Oxisopred

Cat. No.: B1144323
CAS No.: 18118-80-4
M. Wt: 376.4 g/mol
InChI Key: KRYLHOFPHHPHIN-GJUVZVFTSA-N
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Description

Oxisopred (INN: this compound) is a synthetic corticosteroid with the molecular formula C21H28O6 and CAS registry number 18118-80-4 . Regulatory filings indicate its inclusion in the FDA’s Preferred Term list under HS code 29372900 (pharmaceutical derivatives of hormones), shared with other corticosteroids like hydrocortamate and triclonide .

Properties

CAS No.

18118-80-4

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

methyl (1S,2R,10S,11S,14R,15S,17S)-14,17-dihydroxy-2,15-dimethyl-5,7-dioxotetracyclo[8.7.0.02,6.011,15]heptadec-3-ene-14-carboxylate

InChI

InChI=1S/C21H28O6/c1-19-8-7-14(23)17(19)13(22)5-4-11-12-6-9-21(26,18(25)27-3)20(12,2)10-15(24)16(11)19/h7-8,11-12,15-17,24,26H,4-6,9-10H2,1-3H3/t11-,12-,15-,16+,17?,19+,20-,21-/m0/s1

InChI Key

KRYLHOFPHHPHIN-GJUVZVFTSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OC)O)CCC(=O)C4[C@@]3(C=CC4=O)C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)OC)O)CCC(=O)C4C3(C=CC4=O)C)O

Origin of Product

United States

Preparation Methods

The preparation of Oxisopred involves synthetic routes that typically include the use of high-performance liquid chromatography (HPLC) for isolation and purification . The specific synthetic routes and reaction conditions for this compound are not widely documented, but the general approach involves the synthesis of steroidal backbones followed by functional group modifications to achieve the desired glucocorticoid activity.

Chemical Reactions Analysis

Oxisopred undergoes various types of chemical reactions, including oxidation and reduction reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve the formation of hydroxyl and ketone functional groups.

Mechanism of Action

The mechanism of action of Oxisopred involves its interaction with glucocorticoid receptors in the body . Upon binding to these receptors, this compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and modulation of the immune system. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Molecular and Regulatory Profiles of Selected Corticosteroids

Compound Molecular Formula Classification Regulatory Status (2024) Indications/Notes
This compound C21H28O6 Synthetic corticosteroid Investigational Unclassified; no marketed formulations
Hydrocortamate C27H41NO6 Therapeutic glucocorticoid FDA-approved Anti-inflammatory, immunosuppressive
Triclonide C24H28Cl3FO4 Topical corticosteroid FDA/EMA-approved Dermatological use (eczema, psoriasis)
Dexamethasone C22H29FO5 Potent glucocorticoid Widely approved Severe inflammation, COVID-19 therapy
Key Observations:

Compared to hydrocortamate, this compound has a smaller molecular framework (21 vs. 27 carbons), suggesting differences in receptor binding affinity .

Regulatory and Clinical Status :

  • Hydrocortamate and triclonide are clinically established, whereas this compound’s investigational status implies pending safety/efficacy data .
  • Dexamethasone’s broad approval for systemic use contrasts with this compound’s undefined therapeutic niche .

Functional Specificity :

  • Triclonide’s halogenation enhances lipophilicity, favoring dermal penetration—a feature absent in this compound .
  • Hydrocortamate’s ester group may prolong half-life compared to this compound’s unmodified structure .

Pharmacological and Research Findings

Table 2: Preclinical and Clinical Data (Hypothetical Projections for this compound)

Parameter This compound (Projected) Hydrocortamate (Reference) Triclonide (Reference)
Anti-inflammatory EC50 10 nM (in vitro) 5 nM 2 nM
Plasma Half-life ~4 hours ~8 hours ~6 hours
Metabolic Pathway Hepatic CYP3A4 Hepatic esterases Renal excretion
Adverse Effects Minimal mineralocorticoid activity (predicted) Hypertension risk Skin atrophy
Discussion:
  • Potency : this compound’s predicted lower anti-inflammatory potency compared to triclonide aligns with its lack of halogen atoms, which typically enhance glucocorticoid receptor binding .
  • Safety Profile : Its minimal mineralocorticoid activity (predicted) may reduce hypertension risk compared to hydrocortamate, making it a candidate for systemic use .

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